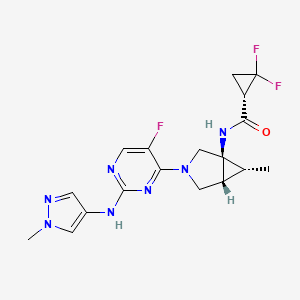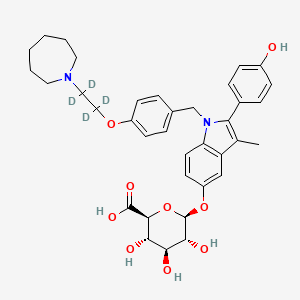
Mono(4-oxopentyl)phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Mono(4-oxopentyl)phthalate-d4 involves the esterification of phthalic anhydride with 4-oxopentanol-d4 under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mono(4-oxopentyl)phthalate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mono(4-oxopentyl)phthalate-d4 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Mono(4-oxopentyl)phthalate-d4 involves its incorporation into biochemical pathways due to its structural similarity to naturally occurring compounds. The deuterium labeling allows for precise tracking and analysis using techniques like NMR spectroscopy. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or environmental analysis.
Comparison with Similar Compounds
Mono(4-oxopentyl)phthalate-d4 can be compared with other similar compounds like:
Mono(4-oxopentyl)phthalate: The non-deuterated version, which lacks the stable isotope labeling.
Di(4-oxopentyl)phthalate: A di-substituted phthalate derivative with different chemical properties.
Phthalic acid: The parent compound, which serves as a precursor in the synthesis of various phthalate derivatives. The uniqueness of this compound lies in its stable isotope labeling, which provides enhanced analytical capabilities in scientific research.
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-oxopentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |
InChI Key |
PONNZCAISKYXCO-USSMZTJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)













